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(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

Catalog No.
S8501537
CAS No.
M.F
C6H11ClN2
M. Wt
146.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Methylpyrrolidine-3-carbonitrile hydrochlori...

Product Name

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

IUPAC Name

(3S)-3-methylpyrrolidine-3-carbonitrile;hydrochloride

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

InChI

InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m1./s1

InChI Key

JCZTVYVXESIUGM-FYZOBXCZSA-N

SMILES

CC1(CCNC1)C#N.Cl

Canonical SMILES

CC1(CCNC1)C#N.Cl

Isomeric SMILES

C[C@@]1(CCNC1)C#N.Cl

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a methyl group and a cyano group attached to the same carbon atom. Its chemical formula is C6H10ClN2C_6H_{10}ClN_2 and it features distinct structural properties that enhance its reactivity and biological activity. The presence of both the methyl and cyano groups contributes to its unique profile, making it an interesting subject for research in medicinal chemistry and synthetic applications .

Typical of pyrrolidine derivatives:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives, depending on the reducing agent used.
  • Michael Addition: It can act as a nucleophile in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds .

These reactions are significant for synthesizing more complex organic molecules and potential applications in pharmaceutical chemistry.

Research indicates that (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride exhibits various biological activities. Its structure allows it to interact with biological targets, potentially influencing biochemical pathways. Some studies suggest its utility in drug development due to its chiral nature, which may lead to different biological effects compared to its enantiomers. Compounds related to this structure have shown promise in areas such as neuropharmacology and as intermediates in the synthesis of biologically active molecules .

The synthesis of (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride can be achieved through several methods:

  • Starting Material: The synthesis typically begins with a chiral precursor such as (S)-3-Methylpyrrolidine.
  • Formation of Carbonitrile: The precursor is reacted with appropriate reagents, such as cyanogen bromide or sodium cyanide, under controlled conditions to introduce the cyano group.
  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

Optimized reaction conditions are crucial for achieving high yields and purity during synthesis.

(S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride finds applications across various fields:

  • Pharmaceutical Chemistry: As a chiral building block in drug synthesis, influencing the efficacy of pharmaceutical compounds.
  • Synthetic Organic Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research: Investigated for its potential biological activities and interactions with various receptors and enzymes .

Interaction studies focus on how (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride interacts with biological targets. These studies often involve:

  • Binding Affinity Assessment: Evaluating how well the compound binds to specific receptors or enzymes.
  • Pharmacodynamics: Understanding how the compound influences biological systems at a molecular level.
  • Comparative Studies: Analyzing interactions with other similar compounds to highlight unique properties .

Several compounds share structural similarities with (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride. Notable examples include:

  • (S)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride
    • Features a carboxylic acid group instead of a cyano group.
    • Exhibits different reactivity patterns due to the presence of the carboxylic acid.
  • (R)-3-Methylazetidine-3-carbonitrile hydrochloride
    • Contains a four-membered azetidine ring.
    • Displays distinct physical and chemical properties compared to the five-membered pyrrolidine ring.
  • (S)-2-Methylpyrrolidine
    • Lacks the cyano group but shares the pyrrolidine structure.
    • Used primarily as a solvent or reagent rather than for biological applications.

What sets (S)-3-Methylpyrrolidine-3-carbonitrile hydrochloride apart from these similar compounds is its specific five-membered ring structure combined with both methyl and cyano substituents, which influence its reactivity patterns and potential biological activities. Its unique properties make it an interesting subject for further research in medicinal chemistry and synthetic applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

146.0610761 g/mol

Monoisotopic Mass

146.0610761 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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